1-Tert-butylsulfanyl-4-fluoronaphthalene
Description
1-Tert-butylsulfanyl-4-fluoronaphthalene is a fluorinated naphthalene derivative with a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at position 1 and a fluorine atom at position 2. This compound combines the aromatic stability of the naphthalene core with the steric bulk of the tert-butyl group and the electronic effects of fluorine.
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FS/c1-14(2,3)16-13-9-8-12(15)10-6-4-5-7-11(10)13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVUVUOPAUWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-step synthesis: This involves a direct reaction between starting materials under controlled conditions.
Two-step synthesis: This method involves an initial reaction to form an intermediate, followed by a subsequent reaction to yield the final product.
Hydrothermal methods: These involve reactions conducted in aqueous solutions at elevated temperatures and pressures, often leading to high yields and purity.
Chemical Reactions Analysis
1-Tert-butylsulfanyl-4-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
1-Tert-butylsulfanyl-4-fluoronaphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a probe or marker in biological assays and experiments.
Medicine: The compound is investigated for its potential therapeutic effects and as a drug candidate.
Industry: It is utilized in the production of materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 1-Tert-butylsulfanyl-4-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Fluorine and sulfanyl groups in the target compound likely create a unique electronic profile, balancing electron withdrawal (F) and moderate electron donation (S-C(CH₃)₃). This contrasts with the stronger electron-withdrawing -CF₃ group in 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene .
- Thermal Stability : Naphthalene derivatives generally exhibit higher thermal stability than benzene-based compounds, suggesting advantages in high-temperature applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
